molecular formula C14H10BrClN2 B14085506 2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine

2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine

Cat. No.: B14085506
M. Wt: 321.60 g/mol
InChI Key: VOBRRUIFEIDDLP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl derivatives, while nucleophilic substitution with amines can produce amino-substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and material science .

Properties

Molecular Formula

C14H10BrClN2

Molecular Weight

321.60 g/mol

IUPAC Name

2-(4-bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10BrClN2/c1-9-2-7-12-17-13(14(16)18(12)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3

InChI Key

VOBRRUIFEIDDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2Cl)C3=CC=C(C=C3)Br)C=C1

Origin of Product

United States

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